Methyl 3-bromo-4-(fluorosulfonyl)benzoate
Description
Methyl 3-bromo-4-(fluorosulfonyl)benzoate is a substituted benzoate ester featuring a bromine atom at the 3-position and a fluorosulfonyl (-SO₂F) group at the 4-position of the aromatic ring.
Properties
Molecular Formula |
C8H6BrFO4S |
|---|---|
Molecular Weight |
297.10 g/mol |
IUPAC Name |
methyl 3-bromo-4-fluorosulfonylbenzoate |
InChI |
InChI=1S/C8H6BrFO4S/c1-14-8(11)5-2-3-7(6(9)4-5)15(10,12)13/h2-4H,1H3 |
InChI Key |
YBOMELMVDOKBSV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)S(=O)(=O)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-(fluorosulfonyl)benzoate typically involves a multi-step process. One common method includes the bromination of methyl benzoate followed by the introduction of the fluorosulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired substitution reactions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to produce high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-(fluorosulfonyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: The fluorosulfonyl group can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas can facilitate reduction.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while reduction reactions can produce dehalogenated compounds.
Scientific Research Applications
Methyl 3-bromo-4-(fluorosulfonyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 3-bromo-4-(fluorosulfonyl)benzoate exerts its effects involves interactions with specific molecular targets. The bromine and fluorosulfonyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways, making the compound useful in studying enzyme mechanisms and drug-receptor interactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The fluorosulfonyl group (-SO₂F) distinguishes this compound from analogs with trifluoromethyl (-CF₃) or other substituents. Key differences include:
- Electron-Withdrawing Strength : The fluorosulfonyl group is more electron-withdrawing than trifluoromethyl, enhancing electrophilicity at the benzene ring and reactivity in substitution reactions.
Key Analogs and Their Properties
Table 1: Comparison of Selected Benzoate Derivatives
*Estimated based on substituent masses.
Methyl 3-Bromo-4-(Trifluoromethyl)Benzoate
- Properties : Molecular weight 283.04, hazardous (classified as 4-3-III in safety codes), and available at >97% purity .
- Applications : Used as a building block in organic synthesis, particularly where electron-withdrawing groups are required to direct further functionalization.
Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl Ester)
- Key Difference: These compounds incorporate sulfonyl groups but are part of larger triazine-derived structures, unlike the simpler benzoate scaffold of the target compound.
Biological Activity
Methyl 3-bromo-4-(fluorosulfonyl)benzoate is a compound of significant interest in various fields, particularly in synthetic organic chemistry and biological research. This article explores its biological activity, applications, and relevant research findings.
This compound is characterized by the presence of bromine and fluorosulfonyl groups, which enhance its reactivity and potential biological activity. The molecular formula is , indicating a complex structure that provides unique properties for drug development and material science applications.
Applications in Biological Research
1. Drug Development:
The compound serves as an important intermediate in synthesizing various pharmaceuticals. Its structural features allow for modifications that can lead to enhanced efficacy in drug candidates. For instance, studies have shown that the introduction of fluorine atoms can significantly improve the biological activity of compounds by altering their pharmacokinetics and bioavailability .
2. Insecticide Research:
this compound has been investigated for its potential as an insecticide. Research has indicated that compounds with similar structures exhibit varying degrees of activity against pests, suggesting that this compound may also possess insecticidal properties .
3. Material Science:
In addition to its biological applications, this compound is utilized in the development of advanced materials. Its ability to form stable polymers with enhanced thermal and chemical resistance makes it valuable in creating specialty materials for various industrial applications .
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
- Fluorinated Compounds: A study on fluorinated benzoates showed that the introduction of fluorine significantly increased the potency against certain biological targets, such as enzymes involved in metabolic processes .
- Insecticidal Activity: Research on broflanilide, a related compound, demonstrated effective control over Lepidopteran pests. The findings suggest that structural modifications similar to those seen in this compound could yield potent insecticides .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
